molecular formula C20H20N8Na2O5 B012208 Methotrexate sodium CAS No. 7413-34-5

Methotrexate sodium

Katalognummer B012208
CAS-Nummer: 7413-34-5
Molekulargewicht: 498.4 g/mol
InChI-Schlüssel: DASQOOZCTWOQPA-GXKRWWSZSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methotrexate sodium (MTX) is a folate analog used widely in the treatment of cancer and autoimmune diseases, such as rheumatoid arthritis. MTX is also used in research to study the effects of folate analogs on cells and tissues. MTX is a small molecule that can be used in both in vivo and in vitro experiments. It has a wide range of pharmacological and biochemical effects, and is an important tool for scientists studying the effects of folate analogs on cells and tissues.

Wissenschaftliche Forschungsanwendungen

Treatment of Solid Tumors

Methotrexate is widely used to treat various solid tumors . However, its usage brings some challenges due to its poor bioavailability and dose-dependent side effects . To overcome these challenges, researchers have focused on formulating methotrexate-loaded niosomes to facilitate its solubility .

Treatment of Autoimmune Diseases

Methotrexate has found applications in a broad variety of autoimmune disorders thanks to its anti-inflammation and immunomodulatory functions . However, its application is limited by its poor solubility in biological fluids, poor bioavailability, and toxicity .

Formulation of Methotrexate-Loaded Niosomes

Researchers have concentrated on formulation parameters of methotrexate-loaded niosomes, in an attempt to facilitate its solubility . Various formulation parameters were utilized, including surfactant types, the amount of membrane additives, and types of hydrating agent .

Cellular Effectiveness of Methotrexate-Loaded Niosomes

The effects of the developed formulation on cellular interaction, growth, and micronuclei assay were investigated . The incorporation of methotrexate into niosomes was confirmed, and their higher efficiency on cell viability was presented .

Synthesis of Methotrexate Prodrugs

To overcome the limitations of MTX and to improve its bioavailability, two strategies to efficiently encapsulate MTX into liposomal particles were proposed . MTX solubility was increased by conjugating the molecule to two different compounds: DSPE and PEG .

Electrochemical Determination of Methotrexate

Methotrexate can be determined electrochemically . Surface roughness and porosity provide the exposure of a large surface area for the catalytic reaction .

Eigenschaften

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-GXKRWWSZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3037123
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate sodium

CAS RN

7413-34-5, 15475-56-6
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate sodium
Reactant of Route 2
Methotrexate sodium
Reactant of Route 3
Methotrexate sodium
Reactant of Route 4
Reactant of Route 4
Methotrexate sodium
Reactant of Route 5
Reactant of Route 5
Methotrexate sodium
Reactant of Route 6
Reactant of Route 6
Methotrexate sodium

Citations

For This Compound
1,490
Citations
YW Cheung, BR Vishnuvajjala… - American Journal of …, 1984 - academic.oup.com
… The retention times of methotrexate sodium and cytarabine … ration of cytarabine, methotrexate sodium, hydro cortisone … sodium succinate, and methotrexate sodium in acidic medium are …
Number of citations: 25 academic.oup.com
M D'Hondt, E Vangheluwe, S Van Dorpe… - American Journal of …, 2012 - academic.oup.com
Purpose The short-term stability of extemporaneously prepared triple intrathecal therapy, containing cytarabine, methotrexate sodium, and methylprednisolone sodium succinate, was …
Number of citations: 17 academic.oup.com
JC Cradock, LM Kleinman… - American Journal of …, 1978 - academic.oup.com
Methotrexate sodium, cytarabine and hydrocortisone sodium succinate were evaluated in three vehicles, Sodium Chloride Injection, USP, Lactated Ringer's Injection, USP, and Elliott's …
Number of citations: 30 academic.oup.com
GD Kozloski, JM De Vito, JC Kisicki… - Arthritis & Rheumatism …, 1992 - Wiley Online Library
… absorption and bioavailability of low‐dose orally administered methotrexate sodium tablets. … of low‐dose orally administered methotrexate sodium tablets is not influenced by food. …
Number of citations: 46 onlinelibrary.wiley.com
W Yang, Y Zou, F Meng, J Zhang, R Cheng… - Advanced …, 2016 - Wiley Online Library
… cross-linked chimeric polymersome (Anis-RCCP) that shows efficient loading and in vivo lung tumor-targeting delivery of a water soluble clinical anticancer drug, methotrexate sodium (…
Number of citations: 59 onlinelibrary.wiley.com
EW St Clair, JR Rice, R Snyderman - Archives of internal …, 1985 - jamanetwork.com
… In March 1981, persistent synovitis prompted the initiation of treatment with methotrexate sodium, oral 7.5 mg/wk (three divided doses at 12-hour intervals), and two months later there …
Number of citations: 172 jamanetwork.com
JR Taylor, KM Halprin - Archives of Dermatology, 1977 - jamanetwork.com
• Approximately 60% of methotrexate in serum is protein bound and this binding occurs primarily to serum albumin. The fraction of methotrexate bound remains relatively constant …
Number of citations: 69 jamanetwork.com
Y Zhang, QA Xu, LA Trissel… - Hospital …, 1996 - mdanderson.elsevierpure.com
The purpose of this study was to evaluate the physical and chemical stabilities of methotrexate 2 mg/mL (as the sodium salt), cytarabine 3 mg/mL, and hydrocortisone 2 mg/mL (as the …
Number of citations: 12 mdanderson.elsevierpure.com
SDC Kumari, CB Tharani, N Narayanan… - Indian Journal of …, 2013 - ijrpb.com
The aim of the present work was to formulate nanoparticles for Methotrexate drug. Methotrexate is an anticancer, disease modifying anti rheumatic drug, and BCS Class–III drug having …
Number of citations: 31 ijrpb.com
B Bauer, PH Chyou, EJ Stratman, C Green - JAMA dermatology, 2017 - jamanetwork.com
… FibroSure, a noninvasive test for nonalcoholic steatohepatitis (NASH) and hepatic fibrosis, can be used for patients with psoriasis to aid in determining eligibility for methotrexate sodium …
Number of citations: 9 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.